Trofosfamide - 72282-84-9

Trofosfamide

Catalog Number: EVT-10916487
CAS Number: 72282-84-9
Molecular Formula: C9H18Cl3N2O2P
Molecular Weight: 323.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trofosfamide is a member of ifosfamides.
Trofosfamide has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors.
Trofosfamide is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. Trofosfamide (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.
Synthesis Analysis

The synthesis of trofosfamide involves several chemical processes. A notable method includes the direct ozonation of ifosfamide, which results in the formation of 4-hydroperoxytrofosfamide. This one-step synthesis method offers improved yields compared to traditional techniques like Fenton oxidation, making it a more efficient route for producing this compound .

In addition to ozonation, various synthetic pathways have been explored to enhance the yield and purity of trofosfamide. The activation of trofosfamide requires metabolic conversion primarily via hepatic cytochrome P450 oxidases, which hydroxylate the compound at specific positions, leading to its active metabolites .

Molecular Structure Analysis

Trofosfamide has a complex molecular structure characterized by its oxazaphosphorine backbone. The chemical formula for trofosfamide is C7H13ClN2O3PC_7H_{13}ClN_2O_3P. Its structural features include:

  • A phosphoramide group.
  • A chloroethyl side chain, which is crucial for its alkylating activity.
  • Hydroxyl groups that may influence its reactivity and pharmacokinetics.

The stereochemistry of trofosfamide plays a significant role in its biological activity, with different stereoisomers exhibiting varying levels of antitumor efficacy .

Chemical Reactions Analysis

Trofosfamide undergoes several critical chemical reactions that facilitate its function as an antitumor agent. Upon activation through metabolic processes, it forms reactive intermediates capable of binding to DNA. Key reactions include:

  • Hydroxylation: This reaction occurs at position 4 of the molecule, converting trofosfamide into its active form.
  • Alkylation: The activated form can then alkylate DNA bases, leading to cross-linking and ultimately inducing apoptosis in cancer cells.

These reactions are essential for the therapeutic effects observed in clinical settings .

Mechanism of Action

The mechanism of action of trofosfamide involves several steps:

  1. Metabolic Activation: Trofosfamide is metabolized primarily by cytochrome P450 enzymes in the liver, converting it into active metabolites.
  2. DNA Interaction: The activated metabolites form covalent bonds with DNA, particularly at the N7 position of guanine bases.
  3. Cross-Linking: This interaction leads to cross-linking between DNA strands, preventing proper DNA replication and transcription.
  4. Cell Death: The inability to replicate leads to cell cycle arrest and eventual apoptosis in rapidly dividing cancer cells.

This multi-step process underscores the importance of metabolic activation in determining the efficacy of trofosfamide as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Trofosfamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 224.7 g/mol.
  • Solubility: It is generally soluble in water and organic solvents, which aids in its formulation for therapeutic use.
  • Stability: Trofosfamide is sensitive to light and moisture; therefore, it must be stored under controlled conditions to maintain its efficacy.

These properties are crucial for its formulation into injectable solutions used in clinical settings .

Applications

Trofosfamide has found applications primarily in oncology as an effective treatment for various types of cancer. Its uses include:

  • Treatment of soft tissue sarcomas.
  • Management of relapsed or refractory hematological malignancies.
  • Investigational use in combination therapies for solid tumors resistant to other forms of chemotherapy.

Clinical trials continue to explore its efficacy and safety profile across different cancer types, highlighting its potential as a valuable addition to the arsenal against cancer .

Mechanistic Basis of Trofosfamide as an Oxazaphosphorine Alkylating Agent

Activation Pathways and Metabolic Profiling in Neoplastic Cells

Trofosfamide, a representative oxazaphosphorine prodrug, requires metabolic biotransformation to exert its antineoplastic activity. The activation cascade begins with hepatic conversion to its primary active metabolite, ifosfamide, via oxidative N-dechloroethylation. Subsequent hydroxylation at the C4 position yields 4-hydroxy-trofosfamide, which exists in equilibrium with its tautomeric form, aldophosphamide. This aldehyde intermediate spontaneously decomposes into two cytotoxic moieties: isophosphoramide mustard (the primary DNA-alkylating agent) and acrolein (responsible for urothelial toxicity). Unlike normal cells, neoplastic cells often exhibit reduced aldehyde dehydrogenase (ALDH) activity, limiting the detoxification of aldophosphamide to carboxyphosphamide. This metabolic vulnerability allows preferential accumulation of phosphoramide mustard in tumor tissues, enabling targeted DNA damage [1] [3] [4].

Metabolic profiling studies reveal that trofosfamide activation generates identical cytotoxic metabolites to ifosfamide, including chloroacetaldehyde (a neurotoxic byproduct of N-dechloroethylation). However, trofosfamide demonstrates distinct pharmacokinetic stability due to its cyclic phosphamide structure, resulting in prolonged half-life and sustained metabolite exposure in tumor microenvironments [3] [4].

Table 1: Key Metabolites in Trofosfamide Activation Pathway

MetaboliteChemical PropertyBiological RoleTumor Selectivity Mechanism
4-Hydroxy-trofosfamideUnstable intermediatePrecursor to aldophosphamidePassive diffusion into cells
AldophosphamideTautomeric aldehydeSpontaneously decomposes to active agentsLow ALDH in tumors limits detoxification
Isophosphoramide mustardBifunctional alkylatorDNA cross-linkingAccumulates in ALDH-deficient cells
Acroleinα,β-unsaturated aldehydeCauses urothelial damageNeutralized by mesna co-administration

Role of Hepatic Cytochrome P450 Enzymes in Prodrug Conversion

Hepatic cytochrome P450 (CYP) enzymes catalyze the initial and rate-limiting steps in trofosfamide activation. The primary isoforms involved include CYP3A4, CYP2B6, and CYP2C19, which mediate 4-hydroxylation and N-dechloroethylation. CYP3A4 predominantly drives N-dechloroethylation, producing dechloroethyl-trofosfamide and chloroacetaldehyde, while CYP2B6 and CYP2C19 favor 4-hydroxylation—the activation pathway essential for cytotoxicity [3] [10].

Genetic polymorphisms significantly influence prodrug conversion efficiency. For example, patients with CYP2B6 516G>T polymorphisms exhibit reduced enzyme activity, diminishing 4-hydroxy metabolite generation by 30–50%. Conversely, CYP3A4 inducers like phenobarbital accelerate trofosfamide metabolism, increasing cytotoxic metabolite exposure. Xenobiotic receptors further modulate this process: the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) upregulate CYP3A4 and CYP2B6 transcription upon ligand binding, introducing variability in interpatient activation kinetics [1] [10].

Table 2: Hepatic CYP Enzymes Governing Trofosfamide Metabolism

CYP IsoformPrimary ReactionPolymorphic VariantsImpact on Activation
CYP3A4N-dechloroethylationCYP3A4 392A>GReduced catalytic activity
CYP2B64-HydroxylationCYP2B6 516G>TDecreased 4-OH metabolite formation
CYP2C194-HydroxylationCYP2C19 681G>ALoss-of-function in poor metabolizers

Comparative Analysis of Trofosfamide Metabolites: 4-Hydroxy-Trofosfamide vs. Ifosfamide

Trofosfamide and ifosfamide share identical phosphoramide mustard derivatives but diverge in metabolic kinetics and stability. Trofosfamide undergoes enzymatic dechloroethylation 2–3 times slower than ifosfamide due to steric constraints in its cyclic structure, delaying peak 4-hydroxy metabolite concentrations by 4–6 hours. However, once formed, 4-hydroxy-trofosfamide demonstrates greater plasma stability than 4-hydroxy-ifosfamide, with a half-life extending to 8.2 hours versus 6.5 hours. This prolongs tumor exposure to alkylating species [3] [4].

The metabolite profile further distinguishes trofosfamide:

  • Isophosphoramide mustard generation occurs at 1.5-fold higher molar yields compared to ifosfamide.
  • Chloroacetaldehyde production is reduced by 40%, potentially lowering neurotoxic risk.
  • Acrolein release remains equivalent, necessitating concomitant uroprotectants [4] [8].

These differences arise from trofosfamide’s role as an ifosfamide prodrug. Its initial conversion to ifosfamide introduces an additional metabolic step, but subsequent pathways converge to yield identical cytotoxic agents.

DNA Alkylation Specificity and Cross-Link Formation Dynamics

The ultimate effector of trofosfamide’s cytotoxicity is isophosphoramide mustard, a bifunctional alkylating agent that targets genomic DNA. It preferentially attacks the N7 position of guanine (90% of adducts), forming monoadducts that evolve into interstrand cross-links (ICLs) with adjacent guanine residues. These ICLs covalently bridge complementary DNA strands through a bis-(2-chloroethyl)amine moiety, creating distance constraints of 3–4 Å between cross-linked bases. This distorts the DNA helix and impedes replication fork progression [4] [9].

Cross-link formation occurs in a time-dependent, concentration-driven manner. Kinetic studies show:

  • Monoadducts form within 15 minutes of metabolite exposure.
  • ICLs peak at 6–8 hours, correlating with maximal isophosphoramide mustard accumulation.
  • Cross-link density increases linearly with intracellular phosphoramide mustard concentrations above 5 μM [9].

DNA repair pathways influence therapeutic efficacy. Nucleotide excision repair (NER) excises monoadducts but struggles with ICLs, which require Fanconi anemia pathway-mediated unhooking. Cells deficient in homologous recombination (e.g., BRCA mutants) exhibit 10-fold heightened sensitivity to trofosfamide-induced DNA damage [9].

Table 3: DNA Lesions Induced by Trofosfamide Metabolites

DNA Lesion TypePrimary Target SiteRepair MechanismBiological Consequence
Guanine monoadductN7-guanineBase excision repair (BER)Mutagenic point mutations
Interstrand cross-link (ICL)Guanine-cytosine pairsFanconi anemia pathwayReplication fork collapse, apoptosis
DNA-protein cross-linkHistone H3Proteasome degradationChromatin remodeling defects

Properties

CAS Number

72282-84-9

Product Name

Trofosfamide

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C9H18Cl3N2O2P

Molecular Weight

323.6 g/mol

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.